N,1-dimethyl-4-nitropyrazole-3-carboxamide

Vue d'ensemble

Description

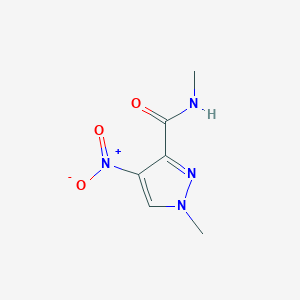

N,1-dimethyl-4-nitropyrazole-3-carboxamide: is an organic compound with the molecular formula C6H8N4O3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by the presence of a nitro group at the 4-position, a carboxamide group at the 3-position, and two methyl groups at the N1 and N positions of the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide typically involves the following steps:

Nitration of Pyrazole: The starting material, pyrazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Methylation: The nitrated pyrazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups at the N1 and N positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: N,1-dimethyl-4-nitropyrazole-3-carboxamide can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

Oxidation: Formation of carboxylic acids

Activité Biologique

N,1-Dimethyl-4-nitropyrazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole core with a nitro group at the 4-position and a carboxamide functional group. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance, compounds within this class have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 49.85 |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.39 |

| 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole | MCF-7 | 0.01 |

The data indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity

| Compound Name | Cytokine Inhibition (%) at 10 µM |

|---|---|

| This compound | TNF-α: 76% |

| Dexamethasone | TNF-α: 76% |

This suggests that this compound could be a viable candidate for further development in treating inflammatory conditions .

Antibacterial and Antifungal Activities

The compound has also been studied for its antibacterial and antifungal properties. Research indicates that pyrazole derivatives can exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 3: Antibacterial Activity

| Compound Name | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 16.1 |

| Gentamicin | Escherichia coli | 32.0 |

These findings indicate that the compound possesses significant antibacterial activity compared to standard antibiotics .

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized various pyrazole derivatives and assessed their anticancer potential. The study found that this compound exhibited notable activity against A549 lung cancer cells with an IC50 value indicating effective growth inhibition .

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study revealed that this compound significantly reduced inflammation markers in vitro and suggested potential pathways for its anti-inflammatory effects .

Propriétés

IUPAC Name |

N,1-dimethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOFEMVQVBZAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.